![molecular formula C8H14ClNO B2407272 Spiro[3-Oxabicyclo[3.1.0]hexan-2,3'-pyrrolidin];Hydrochlorid CAS No. 2305251-85-6](/img/structure/B2407272.png)
Spiro[3-Oxabicyclo[3.1.0]hexan-2,3'-pyrrolidin];Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by a bicyclic framework where a pyrrolidine ring is fused with an oxabicyclohexane ring. It is typically found as a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry.
Biology: The compound has been studied for its potential antiproliferative activity against various cancer cell lines.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of antitumor agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride often involves a three-component organocatalytic reaction. This process includes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. Azomethine ylides are generated via the condensation of aromatic compounds such as isatins and acenaphthenequinone with benzylamines . The reaction conditions typically involve the use of bifunctional squaramide-based organocatalysts, which facilitate the formation of the spiro-fused cyclopropapyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to influence the cell cycle and reduce the viability of transformed cells by disrupting the actin cytoskeleton . This disruption leads to a decrease in cell motility and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3-azabicyclo[3.1.0]hexane]oxindoles: These compounds share a similar spirocyclic structure and have been studied for their antitumor properties.
Spiro[3-azabicyclo[3.1.0]hexane] derivatives: These derivatives are synthesized via similar cycloaddition reactions and exhibit comparable biological activities.
Uniqueness
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is unique due to its specific oxabicyclohexane ring fused with a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQTKINUSBHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3CC3CO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine](/img/structure/B2407189.png)
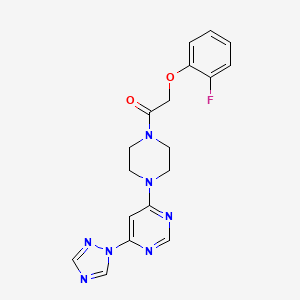
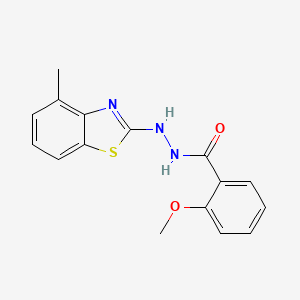
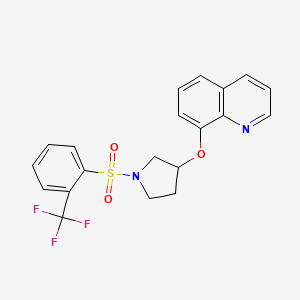
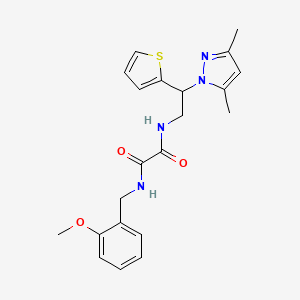
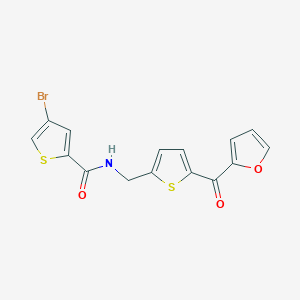
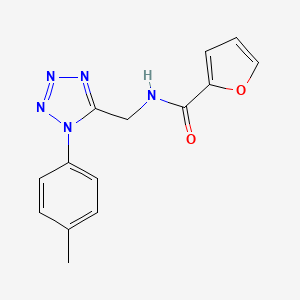
![N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2407201.png)
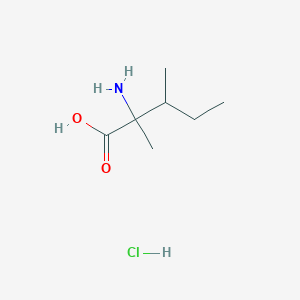
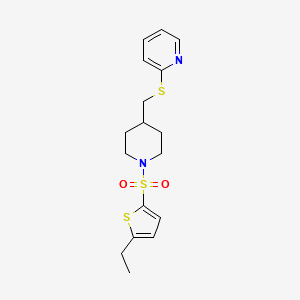
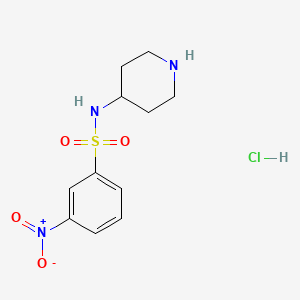
![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)
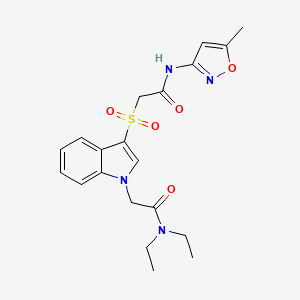
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)
